ethyl 2-{[(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)carbonyl]amino}acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-{[(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)carbonyl]amino}acetate can be synthesized through the reaction of carbazole derivatives with chlorinated compounds . The reaction typically involves the use of solvents such as dichloromethane and reagents like diisopropylethylamine (DIPEA) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)carbonyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane, diisopropylethylamine, potassium permanganate, chromium trioxide, lithium aluminum hydride, sodium borohydride, sodium hydroxide, and potassium carbonate . Reaction conditions often involve controlled temperatures and specific solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-{[(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)carbonyl]amino}acetate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-{[(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)carbonyl]amino}acetate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and modulate protein interactions, leading to its observed effects in biological systems . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl 2-{[(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)carbonyl]amino}acetate include:
- 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- 1,2,3,4-tetrahydrocarbazole
- 9-methyl-2,3,4,9-tetrahydro-1H-carbazole
Uniqueness
This compound is unique due to its specific structural features and the presence of the ethyl ester group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C17H19ClN2O3 |
---|---|
Molecular Weight |
334.8 g/mol |
IUPAC Name |
ethyl 2-[(6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonyl)amino]acetate |
InChI |
InChI=1S/C17H19ClN2O3/c1-2-23-15(21)9-19-17(22)12-5-3-4-11-13-8-10(18)6-7-14(13)20-16(11)12/h6-8,12,20H,2-5,9H2,1H3,(H,19,22) |
InChI Key |
OAGRRASZQUUOLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1CCCC2=C1NC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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